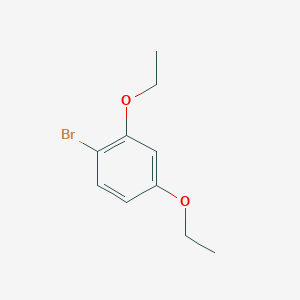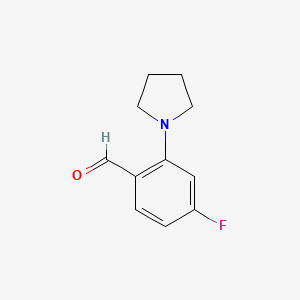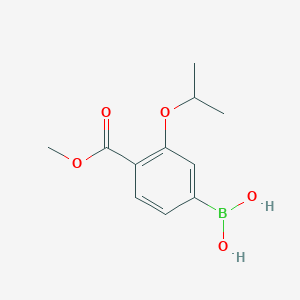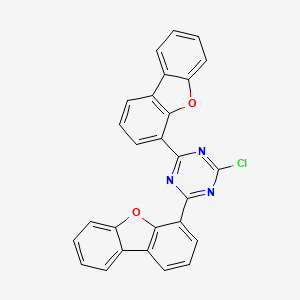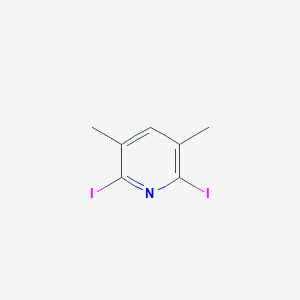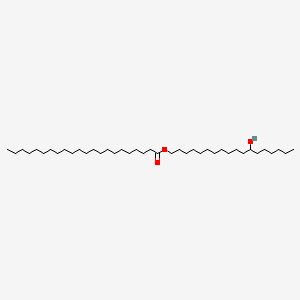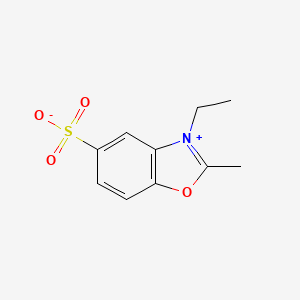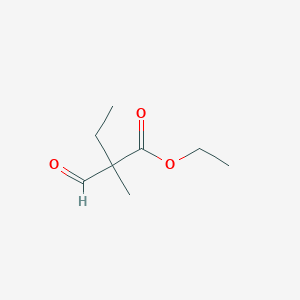![molecular formula C17H18BNO3 B13979912 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine](/img/structure/B13979912.png)
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine is a complex organic compound that features a benzofuro-pyridine core structure with a dioxaborolane substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine typically involves the following steps:
Formation of the Benzofuro-Pyridine Core: This step involves the cyclization of appropriate precursors to form the benzofuro-pyridine core structure.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using a palladium catalyst to facilitate the formation of the boronate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Steps: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine undergoes various chemical reactions, including:
Borylation: The compound can participate in borylation reactions, where the boronate ester group is introduced into other molecules.
Hydroboration: This reaction involves the addition of boron-hydrogen bonds to alkenes or alkynes, facilitated by transition metal catalysts.
Coupling Reactions: The compound can undergo coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation reactions.
Copper Catalysts: Employed in coupling reactions.
Transition Metal Catalysts: Utilized in hydroboration reactions.
Major Products
The major products formed from these reactions include various boronate esters and substituted benzofuro-pyridine derivatives.
Aplicaciones Científicas De Investigación
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boronate esters.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine exerts its effects involves the interaction of the boronate ester group with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, facilitating the formation of complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar borylation and hydroboration reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronate ester with an isopropoxy group, used in the synthesis of conjugated copolymers.
2-Methoxypyridine-5-boronic acid pinacol ester: A boronic acid ester used in various organic synthesis applications.
Uniqueness
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine is unique due to its benzofuro-pyridine core structure, which imparts distinct chemical properties and reactivity compared to simpler boronate esters. This uniqueness makes it a valuable compound in advanced organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C17H18BNO3 |
|---|---|
Peso molecular |
295.1 g/mol |
Nombre IUPAC |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine |
InChI |
InChI=1S/C17H18BNO3/c1-16(2)17(3,4)22-18(21-16)11-7-8-13-12(10-11)15-14(20-13)6-5-9-19-15/h5-10H,1-4H3 |
Clave InChI |
NUQBTQWMAOIDOM-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-4-fluorobenzyl acetate](/img/structure/B13979847.png)
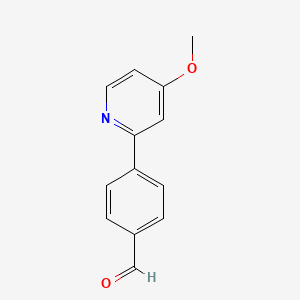
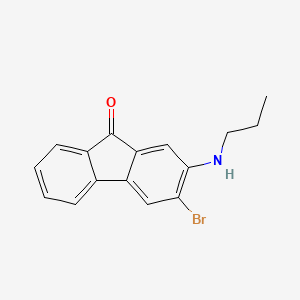

![2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester](/img/structure/B13979858.png)
